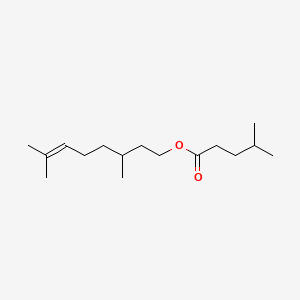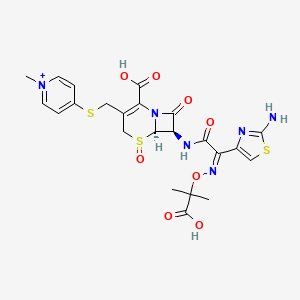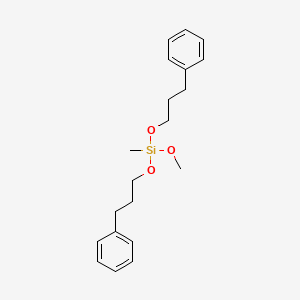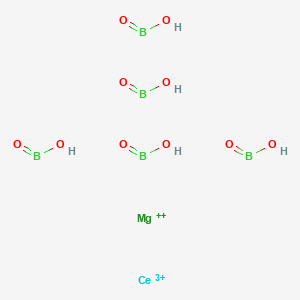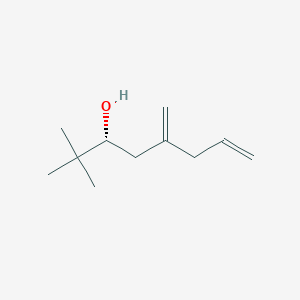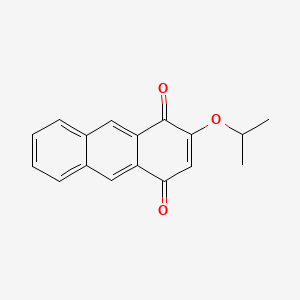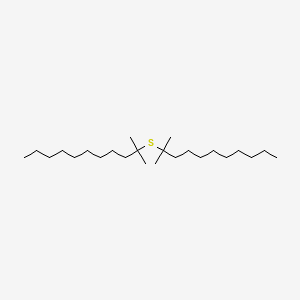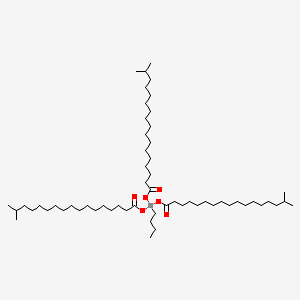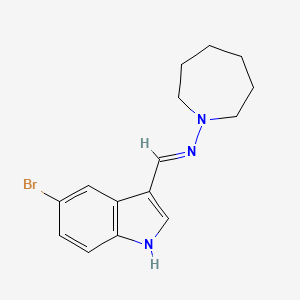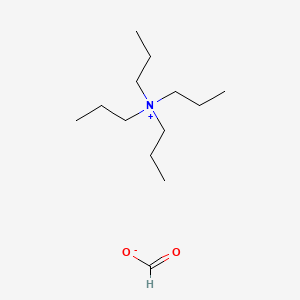
4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom, an ethylsulphonyl group, and a methoxy group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline typically involves multiple steps, starting from a suitable aromatic precursor. One common method includes:
Bromination: Introduction of the bromine atom using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Sulphonylation: Introduction of the ethylsulphonyl group using ethylsulfonyl chloride (C2H5SO2Cl) in the presence of a base like pyridine.
Methoxylation: Introduction of the methoxy group using methanol (CH3OH) and a strong acid like hydrochloric acid (HCl).
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various halogenated or alkylated derivatives.
科学研究应用
4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline involves its interaction with specific molecular targets. The bromine and ethylsulphonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxy group can enhance the compound’s solubility and bioavailability, making it a valuable component in drug design.
相似化合物的比较
4-Bromo-2-methylphenol: Another brominated aromatic compound with different functional groups.
4-Bromo-2,5-dimethoxyamphetamine: A compound with similar bromine and methoxy groups but different overall structure and applications.
4-Bromo-2-nitrotoluene: A brominated aromatic compound with a nitro group instead of an ethylsulphonyl group.
Uniqueness: 4-Bromo-2-(ethylsulphonyl)-5-methoxyaniline is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the ethylsulphonyl group, in particular, differentiates it from other brominated aromatic compounds and enhances its reactivity and versatility in various chemical reactions.
属性
CAS 编号 |
80036-87-9 |
|---|---|
分子式 |
C9H12BrNO3S |
分子量 |
294.17 g/mol |
IUPAC 名称 |
4-bromo-2-ethylsulfonyl-5-methoxyaniline |
InChI |
InChI=1S/C9H12BrNO3S/c1-3-15(12,13)9-4-6(10)8(14-2)5-7(9)11/h4-5H,3,11H2,1-2H3 |
InChI 键 |
BNDGMKXNZXKLJR-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1N)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



